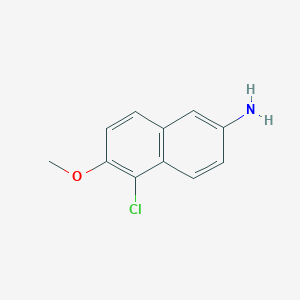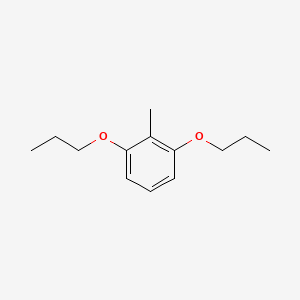
2-Methyl-1,3-dipropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthyl-1,3-dipropoxybenzène est un composé organique appartenant à la classe des hydrocarbures aromatiques. Il est caractérisé par un cycle benzénique substitué par un groupe méthyle en position 2 et deux groupes propoxy en positions 1 et 3.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Méthyl-1,3-dipropoxybenzène implique généralement l'alkylation du 2-méthylphénol (o-crésol) avec du bromure de propyle en présence d'une base comme le carbonate de potassium. La réaction est effectuée sous reflux dans un solvant approprié comme l'acétone ou le diméthylformamide (DMF). Le schéma réactionnel général est le suivant :
2-Méthylphénol+2Bromure de propyleK2CO3,Reflux{_svg_1}2-Méthyl-1,3-dipropoxybenzène
Méthodes de production industrielle
La production industrielle du 2-Méthyl-1,3-dipropoxybenzène peut impliquer des procédés en flux continu pour améliorer le rendement et l'efficacité. Des catalyseurs tels que des catalyseurs de transfert de phase peuvent être utilisés pour faciliter la réaction. L'utilisation de réacteurs haute pression et de conditions de température optimisées peut encore améliorer l'échelle de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Méthyl-1,3-dipropoxybenzène peut subir diverses réactions chimiques, notamment :
Substitution électrophile aromatique (SEA) : Ce composé peut participer à des réactions SEA telles que la nitration, la sulfonation et l'halogénation en raison des effets donneurs d'électrons des groupes propoxy.
Oxydation : Le groupe méthyle peut être oxydé pour former un dérivé d'acide carboxylique.
Réduction : Le cycle aromatique peut être hydrogéné dans des conditions spécifiques pour former un dérivé de cyclohexane.
Réactifs et conditions courants
Nitration : Acide nitrique concentré et acide sulfurique à basse température.
Sulfonation : Acide sulfurique fumant à des températures élevées.
Halogénation : Brome ou chlore en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium.
Principaux produits
Nitration : 2-Méthyl-1,3-dipropoxy-4-nitrobenzène.
Oxydation : 2-Carboxy-1,3-dipropoxybenzène.
Réduction : 2-Méthyl-1,3-dipropoxycyclohexane.
Applications de la recherche scientifique
Le 2-Méthyl-1,3-dipropoxybenzène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de composés aromatiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et antioxydantes.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, y compris les polymères et les résines.
Mécanisme d'action
Le mécanisme d'action du 2-Méthyl-1,3-dipropoxybenzène dans les systèmes biologiques implique son interaction avec les composants cellulaires. Les groupes propoxy augmentent sa lipophilie, lui permettant de pénétrer facilement les membranes cellulaires. Il peut interagir avec des enzymes ou des récepteurs spécifiques, ce qui conduit à divers effets biologiques. Les cibles moléculaires et les voies exactes sont encore à l'étude.
Applications De Recherche Scientifique
2-Methyl-1,3-dipropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3-dipropoxybenzene in biological systems involves its interaction with cellular components. The propoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. It may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-1,3-diméthoxybenzène : Structure similaire mais avec des groupes méthoxy au lieu de groupes propoxy.
2-Méthyl-1,3-diéthoxybenzène : Structure similaire mais avec des groupes éthoxy au lieu de groupes propoxy.
2-Méthyl-1,3-dibutoxybenzène : Structure similaire mais avec des groupes butoxy au lieu de groupes propoxy.
Unicité
Le 2-Méthyl-1,3-dipropoxybenzène est unique en raison de la longueur et de la ramification spécifiques de ses groupes propoxy, ce qui peut influencer ses propriétés physiques et chimiques, telles que la solubilité, le point d'ébullition et la réactivité. Cette unicité le rend précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Numéro CAS |
67698-88-8 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-methyl-1,3-dipropoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-4-9-14-12-7-6-8-13(11(12)3)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3 |
Clé InChI |
ZKNSYCZROWFLFK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=CC=C1)OCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


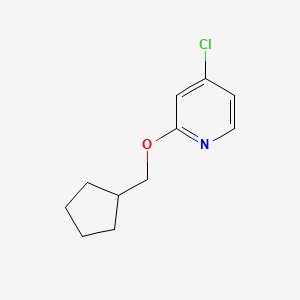


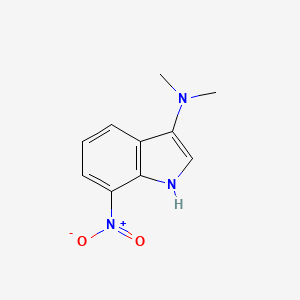

![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)
![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)

![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
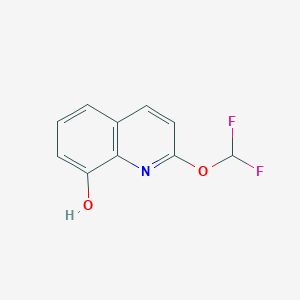
![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)
